![molecular formula C14H20N2O3 B1267082 Benzyl N-[(diethylcarbamoyl)methyl]carbamate CAS No. 79990-06-0](/img/structure/B1267082.png)
Benzyl N-[(diethylcarbamoyl)methyl]carbamate
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Overview
Description
Benzyl N-[(diethylcarbamoyl)methyl]carbamate (BDEMC) is an organic compound that has gained attention in recent years due to its exciting properties and potential applications in various fields. It can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The compound is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines .Molecular Structure Analysis
The molecular formula of BDEMC is C14H20N2O3 . The InChI code is 1S/C14H20N2O3/c1-3-16(4-2)13(17)10-15-14(18)19-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3, (H,15,18) .Chemical Reactions Analysis
BDEMC is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis
BDEMC is a white solid that is soluble in organic solvents and moderately soluble in water . Its molecular weight is 264.32 .Scientific Research Applications
Drug Design and Medicinal Chemistry
The carbamate group, which is a key structural motif in “Benzyl N-[(diethylcarbamoyl)methyl]carbamate”, plays a significant role in drug design and medicinal chemistry . There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .
Peptide Bond Surrogate
Carbamates, including “Benzyl N-[(diethylcarbamoyl)methyl]carbamate”, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .
Modulation of Biological Properties
Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Prodrug Design
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . “Benzyl N-[(diethylcarbamoyl)methyl]carbamate” could potentially be used in this application.
Agricultural Chemicals
Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . “Benzyl N-[(diethylcarbamoyl)methyl]carbamate” could potentially be used in these applications.
Chemical and Paint Industry
Carbamates play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . “Benzyl N-[(diethylcarbamoyl)methyl]carbamate” could potentially be used in these applications.
Safety And Hazards
properties
IUPAC Name |
benzyl N-[2-(diethylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-16(4-2)13(17)10-15-14(18)19-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKYEXVMONNYQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000890 |
Source
|
Record name | Benzyl hydrogen [2-(diethylamino)-2-oxoethyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(diethylcarbamoyl)methyl]carbamate | |
CAS RN |
79990-06-0 |
Source
|
Record name | NSC125635 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl hydrogen [2-(diethylamino)-2-oxoethyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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